molecular formula C17H38NO4P B1670865 Dodecylphosphocholine CAS No. 29557-51-5

Dodecylphosphocholine

Cat. No.: B1670865
CAS No.: 29557-51-5
M. Wt: 351.5 g/mol
InChI Key: QBHFVMDLPTZDOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylphosphocholine can be synthesized through the reaction of dodecyl alcohol with phosphocholine chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the phosphocholine ester bond . The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dodecylphosphocholine primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the phosphocholine ester bond . Oxidation reactions may involve the alkyl chain, resulting in the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products:

Biological Activity

Dodecylphosphocholine (DPC) is a phospholipid derivative that has gained attention for its diverse biological activities, particularly in the context of membrane interactions, antimicrobial properties, and its role as a model system for studying protein dynamics. This article provides a comprehensive overview of the biological activity of DPC, supported by detailed research findings, case studies, and relevant data tables.

Overview of this compound

This compound is a surfactant that forms micelles in aqueous solutions. Its amphiphilic nature allows it to interact with various biomolecules, making it a valuable tool in biophysical studies and pharmaceutical applications. DPC is primarily used to solubilize membrane proteins and study their interactions with peptides and other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been extensively used to study the interaction of DPC micelles with peptides and proteins. For instance, a study focused on the anticoccidial peptide PW2 revealed that the peptide interacts with DPC micelles through hydrogen bonds and Coulombic interactions. The simulations demonstrated that the peptide undergoes conformational changes upon binding to the micelle interface, stabilizing certain structural states crucial for its biological function .

Table 1: Summary of Molecular Dynamics Findings

StudyPeptide/ProteinKey Findings
PW2Interacts via hydrogen bonds; stabilizes conformational states in micelles.
MersacidinStructural changes observed in micelles; electrostatics play a critical role in interaction.

Antimicrobial Activity

DPC has been studied for its potential antimicrobial properties, particularly against various pathogens. A notable finding is that while PW2 showed no effects on Gram-positive and Gram-negative bacteria or tumor cells, it was lethal to Eimeria acervulina sporozoites, indicating its specificity and potential as an anticoccidial agent .

Case Study: Anticoccidial Effects of PW2

  • Organism: Eimeria acervulina
  • Outcome: 100% lethality of sporozoites
  • Implication: Potential for developing new anticoccidial drugs based on this peptide.

Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the structural dynamics of various peptides in DPC micelles. For example, the antimicrobial peptide LL-37 was analyzed in DPC micelles, revealing significant conformational adaptations that are essential for its activity against microbial membranes .

Table 2: NMR Studies of Peptide Structures in DPC Micelles

PeptideStudy FocusFindings
LL-37Antimicrobial activityConformational changes enhance membrane binding.
MersacidinLipid II interactionConformational adaptability affects activity.

Q & A

Basic Research Questions

Q. What are the key considerations for preparing DPC micelles in membrane protein studies?

DPC micelles are widely used to solubilize membrane proteins for structural analysis. Critical factors include:

  • Critical Micelle Concentration (CMC) : Ensure DPC concentrations exceed its CMC (≈1 mM) to maintain micelle stability .
  • Buffer Compatibility : Use low-salt buffers to minimize interference with micelle formation, as monovalent ions can alter micelle size and peptide-binding dynamics .
  • Sample Homogenization : Employ Dounce homogenizers or sonication for uniform micelle distribution, particularly for hydrophobic peptides like antimicrobial peptides .

Q. How does DPC affect nuclear magnetic resonance (NMR) studies of membrane proteins?

DPC micelles are zwitterionic, reducing electrostatic interference in NMR experiments. However:

  • Alignment Challenges : DPC disrupts phage-induced alignment media (e.g., Pf1 phage), necessitating alternative strategies like paramagnetic tags or lipid nanodiscs for residual dipolar coupling (RDC) measurements .
  • Internal Standard Artifacts : DPC attenuates the diffusion of internal standards (e.g., DSS) in diffusion-ordered spectroscopy (DOSY), requiring calibration at varying DPC concentrations .

Q. What protocols ensure reproducibility in DPC-based assays for lipid quantification?

  • Standard Curve Validation : Generate fresh standard curves for each assay to account for batch-to-batch variability in DPC purity .
  • Plate Selection : Use black plates with clear bottoms for fluorometric assays to minimize background noise .
  • Avoid Cross-Contamination : Use separate pipette tips for DPC-containing reagents and samples to prevent micelle disruption .

Advanced Research Questions

Q. How does DPC influence the conformational dynamics of amyloidogenic peptides?

DPC micelles stabilize α-helical intermediates in peptides like PrP(110-136), promoting amyloid formation via a metastable state. Methodological insights:

  • Circular Dichroism (CD) : Monitor helical content at 222 nm during incubation to track conformational shifts .
  • Molecular Dynamics (MD) Simulations : Use all-atom MD to model DPC-peptide interactions, focusing on hydrophobic tail penetration and headgroup charge effects .

Q. What discrepancies arise between computational predictions and experimental structures of membrane proteins in DPC micelles?

  • AlphaFold2 Limitations : Computational models of yeast mitochondrial pyruvate carrier (MPC) subunits predicted 4 transmembrane helices, while NMR in DPC micelles revealed 3 helices with distinct topology .
  • Refinement Strategies : Incorporate experimental RDCs and NOEs to correct computational models, reducing backbone RMSD to <1 Å .

Q. How can DPC-induced artifacts be mitigated in drug-loading studies?

  • Aggregate Size Control : Use dynamic light scattering (DLS) to maintain DPC aggregates at 3-5 nm for optimal drug encapsulation .
  • Competitive Binding Assays : Co-incubate DPC with cholesterol or phospholipids to simulate physiological lipid competition, ensuring drug-release kinetics are physiologically relevant .

Q. What methodological challenges arise when studying antimicrobial peptides in DPC micelles?

  • Peptide-Micelle Stoichiometry : Titrate DPC concentrations to achieve a 1:50 peptide:DPC molar ratio, ensuring full solubilization without peptide aggregation .
  • NMR Signal Assignment : Use selective isotopic labeling (e.g., ¹⁵N-Leu) to resolve overlapping signals in crowded regions of 2D HSQC spectra .

Q. Data Contradiction and Validation

Q. How should conflicting results about DPC’s impact on protein stability be resolved?

  • Thermal Shift Assays : Compare melting temperatures (Tm) of proteins in DPC vs. other detergents (e.g., SDS) to isolate DPC-specific destabilization effects .
  • Cross-Validation : Pair NMR-derived structures with cryo-EM or X-ray crystallography data to confirm micelle-induced conformational biases .

Q. Why do structural models of DPC-solubilized proteins vary across studies?

  • Micelle Packing Heterogeneity : Variations in DPC aggregation numbers (40-60 molecules/micelle) alter protein embedding depth, necessitating ensemble refinement in MD simulations .
  • pH Sensitivity : DPC’s zwitterionic headgroup protonation state changes between pH 6–8, affecting micelle surface charge and protein orientation .

Q. Methodological Best Practices

Q. What controls are essential for DPC-based molecular dynamics simulations?

  • Force Field Selection : Use the CHARMM36 or Martini force fields, which parameterize DPC’s headgroup and tail dynamics accurately .
  • Simulation Duration : Extend simulations to ≥200 ns to capture slow conformational transitions in peptide-micelle systems .

Q. How can DPC interference in fluorescence-based assays be minimized?

  • Inner Filter Effect Correction : Measure DPC’s absorbance at the excitation/emission wavelengths (e.g., 535/587 nm) and apply correction factors .
  • Quenching Controls : Include DPC-only controls to account for micelle-induced fluorescence quenching of probes like ANS .

Properties

IUPAC Name

dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFVMDLPTZDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952050
Record name Dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29557-51-5
Record name Dodecylphosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029557515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECYLPHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5CF6282DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecylphosphocholine
Dodecylphosphocholine
2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium
Dodecylphosphocholine
CID 19063386
Dodecylphosphocholine
2-(Dodecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one
Dodecylphosphocholine

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